molecular formula C13H14ClN3 B1483093 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098137-60-9

2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483093
CAS No.: 2098137-60-9
M. Wt: 247.72 g/mol
InChI Key: LRYSWUWDBPXBDR-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine ( 2091620-96-9) is a chemical compound with the molecular formula C12H13ClN4 and a molecular weight of 248.71 . It is a specialized heterocyclic building block of interest in medicinal chemistry and drug discovery. The structure features a pyridine ring linked to a pyrazole core, which is further functionalized with a reactive chloromethyl group and a cyclopropylmethyl substituent . The chloromethyl group is a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions, such as alkylations, to create novel derivatives or conjugates for biological screening . Compounds with pyrazole-pyridine scaffolds are frequently explored in pharmaceutical research for their potential biological activities. This product is intended for research purposes as a chemical intermediate or a potential pharmacophore. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-8-11-7-13(12-3-1-2-6-15-12)16-17(11)9-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYSWUWDBPXBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a chloromethyl group and a cyclopropylmethyl moiety attached to a pyrazole ring, which is further connected to a pyridine ring. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing chloromethylation techniques to introduce the chloromethyl group effectively.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group allows for covalent interactions with nucleophilic sites in proteins, potentially leading to modulation of biological pathways.

Pharmacological Properties

Research has indicated several pharmacological properties associated with pyrazole derivatives, including:

  • Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains .
  • Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their potential in reducing inflammation, making them candidates for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(5-Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridineBromomethyl structureSimilar antimicrobial properties but varied anticancer efficacy due to different halogen substitution.
2-(5-Hydroxymethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridineHydroxymethyl structureExhibits enhanced anti-inflammatory effects compared to chloromethyl derivative.
2-(5-Methyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridineMethyl structureReduced reactivity in nucleophilic substitution reactions, limiting its biological applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Anticancer Study : A study evaluated the anticancer effects of various pyrazole derivatives, including the compound . Results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and inhibition of cell migration .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrazole derivatives, demonstrating that compounds similar to this compound exhibited strong activity against Gram-positive and Gram-negative bacteria .
  • Inflammatory Response Modulation : Research indicated that certain pyrazole derivatives could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a promising candidate in drug development. The presence of the pyrazole and pyridine rings is associated with various biological activities:

  • Antimicrobial Activity : Compounds containing pyrazole and pyridine structures have been shown to exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-cancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Enzyme Inhibition : The compound can be utilized to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways relevant to various diseases .

Material Science

The unique properties of 2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine allow it to be used in the synthesis of advanced materials:

  • Conductive Polymers : Its reactive chloromethyl group can be exploited to create conductive polymers with applications in electronics and sensors .
  • Fluorescent Materials : Modifications of this compound can lead to fluorescent materials useful in imaging and sensing technologies .

Biochemical Research

This compound serves as a valuable tool in biochemical research:

  • Receptor Binding Studies : Its ability to interact with biological receptors allows researchers to study binding affinities and mechanisms, which is crucial for drug design .
  • Pathway Analysis : The compound can be used to elucidate biochemical pathways by acting as a probe or inhibitor in various assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrazole and pyridine rings. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Pyrazole Substituents Pyridine Substituents Molecular Weight (g/mol)
Target Compound: 2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine 5-CH2Cl, 1-CH2C3H5 None ~246.5*
2-(5-Methyl-1H-pyrazol-3-yl)pyridine 5-CH3, 1-H None 159.19
2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine 1-CH2C14H9 (anthrylmethyl) None ~357.4*
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) 4-O(2,4-F2C6H3), 3-OCH(CH3)2, 5-CH3, 1-C3H5 5-C3H5 ~436.4*
3-(4-(2-Bromophenoxy)-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-cyclopropylpyridazine (10d) 4-O(2-BrC6H4), 3-OCH2CH3, 5-CH3, 1-C3H5 6-C3H5 (pyridazine) ~447.3*

*Calculated based on molecular formulas.

Key Observations:
  • Reactivity : The chloromethyl group in the target compound distinguishes it from methyl or alkoxy-substituted analogs (e.g., 8o ), enabling alkylation or cross-linking reactions.
  • Lipophilicity : Cyclopropylmethyl and chloromethyl groups may balance lipophilicity, enhancing membrane permeability compared to polar alkoxy substituents in 8o .

Preparation Methods

Alkylation Reactions

Alkylation reactions are crucial for introducing substituents onto the pyrazole ring. For example, the introduction of a cyclopropylmethyl group can be achieved using a cyclopropylmethyl halide in the presence of a base like potassium carbonate (K$$2$$CO$$3$$) in a solvent such as DMF.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki or Stille reactions, are often used to form carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or stannanes. These reactions are typically catalyzed by palladium complexes and require careful optimization of conditions to achieve high yields.

Challenges and Considerations

  • Regioselectivity : Ensuring that substituents are introduced at the correct positions on the pyrazole ring is crucial.
  • Yield and Purity : Optimizing reaction conditions to maximize yield and minimize impurities is essential.
  • Scalability : The method should be scalable for potential industrial applications.

Data Table: General Conditions for Pyrazole Synthesis

Reaction Type Conditions Yield/Purity Considerations
Alkylation K$$2$$CO$$3$$, DMF, 60°C High yield if base and solvent are optimized
Suzuki Reaction PdCl$$2$$(PPh$$3$$)$$2$$, Cs$$2$$CO$$_3$$, DMF, 85-100°C High yield with proper catalyst and base selection

This table provides general conditions for common reactions used in pyrazole synthesis. Specific conditions may vary based on the exact structure and desired substituents.

Q & A

Q. What are the recommended synthetic pathways for 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, cyclopropylmethyl groups can be introduced via alkylation of pyrazole intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Chloromethylation of the pyrazole ring may require controlled use of chloromethylating agents (e.g., ClCH₂SO₂Cl) to avoid over-substitution. Optimization should focus on solvent polarity, reaction time, and temperature to balance yield and purity. Characterization via ¹H/¹³C NMR and HPLC (C18 column, acetonitrile/water gradient) is critical to confirm regioselectivity .

Q. How can the chloromethyl group’s reactivity impact experimental design in functionalization studies?

Methodological Answer: The chloromethyl group (-CH₂Cl) is prone to nucleophilic substitution, hydrolysis, or elimination. For functionalization (e.g., amine coupling or thiol substitution), use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., THF or DCM) to suppress hydrolysis . Kinetic studies via LC-MS can monitor competing pathways. For example, in amination reactions, tertiary amines (e.g., DIPEA) enhance nucleophilicity, but excess base may dehydrohalogenate the chloromethyl group to form a vinylpyridine byproduct .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Identify cyclopropylmethyl protons (δ 0.5–1.5 ppm, multiplet) and pyridyl/pyrazole aromatic protons (δ 7.5–8.5 ppm) .
  • FTIR: Confirm C-Cl stretching at ~600–800 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
  • HRMS: Use ESI+ mode to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl’s ³⁵Cl/³⁷Cl 3:1 ratio) .

Advanced Research Questions

Q. How do structural isomers or tautomers of this compound influence biological activity, and how can they be resolved?

Methodological Answer: Isomerism arises from pyrazole ring substitution (1H vs. 2H tautomers) or chloromethyl group positioning. Tautomer ratios can be quantified via variable-temperature NMR or X-ray crystallography . For example, describes structural isomer synthesis via alkyne coupling, where regioselectivity is controlled by catalyst choice (e.g., CuI vs. Pd(PPh₃)₄). Biological assays (e.g., enzyme inhibition) must account for isomer-specific activity; use chiral HPLC (Chiralpak IA column) to separate enantiomers .

Q. What strategies mitigate instability of the cyclopropylmethyl group under acidic/basic conditions?

Methodological Answer: Cyclopropyl rings are susceptible to ring-opening under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Stability studies (TGA/DSC) show decomposition above 150°C . For reactions requiring acidic conditions (e.g., ester hydrolysis), use mild acids (e.g., AcOH) at low temperatures (0–5°C). Alternatively, protect the cyclopropylmethyl group via silylation (e.g., TMSCl) before harsh reactions .

Q. How can computational modeling predict intermolecular interactions (e.g., with biological targets)?

Methodological Answer: Docking studies (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) can predict binding to targets like kinases or GPCRs. Focus on the chloromethyl group’s electrostatic potential and pyridine’s π-π stacking capability. MD simulations (AMBER) assess binding stability under physiological conditions . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How do conflicting crystallographic data on related compounds inform polymorphism studies?

Methodological Answer: reports a crystalline form of a structurally similar compound with a triclinic lattice (space group P1̄). Conflicting data (e.g., monoclinic vs. orthorhombic) may arise from solvent inclusion or temperature effects. Use XRPD (X-ray powder diffraction) to screen polymorphs under varied crystallization conditions (e.g., ethanol/water vs. acetone). Pair with DSC to map thermal transitions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for chloromethyl-substituted heterocycles?

Methodological Answer: Solubility variations (e.g., in DMSO vs. aqueous buffers) may stem from impurities or aggregation. Use shake-flask method with UV-Vis quantification (λmax ~260 nm for pyridine) . For polar solvents, add co-solvents (e.g., 10% PEG-400) to enhance solubility. Conflicting literature values often arise from unstated pH or temperature; standardize measurements at 25°C and pH 7.4 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

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